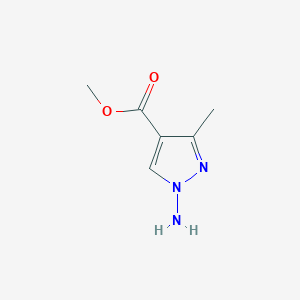

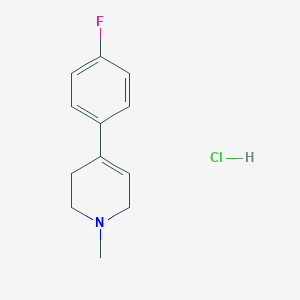

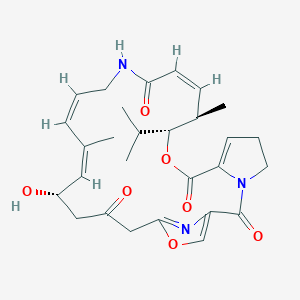

![molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2](/img/structure/B142125.png)

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[b]thiophen derivatives is a topic of interest due to their potential applications. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with photochromic properties were synthesized and demonstrated reversible photocyclization, producing stable red-colored closed-ring forms . Additionally, a series of [(6,7-dichlorobenzo[b]thiophen-5-yl)oxy]acetic acids and their 1,1-dioxides were synthesized and evaluated for diuretic and hypotensive activities, indicating the versatility of benzo[b]thiophen derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is crucial for their chemical behavior. For example, the closed-ring forms of the photochromic derivatives mentioned in paper were stable at high temperatures, which is a property that could be influenced by the molecular structure. The synthesis of 4,5,6,7-tetrachlorobenzo[b]thiopen served as a model for NMR spectroscopy experiments, suggesting that the electronic environment of the benzo[b]thiophen core can be probed using spectroscopic techniques .

Chemical Reactions Analysis

Benzo[b]thiophen derivatives undergo a variety of chemical reactions. Hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithio derivatives, and with magnesium to form Grignard reagents . Nucleophilic addition reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents lead to monosubstituted derivatives . These reactions highlight the reactivity of the benzo[b]thiophen moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The photochromic derivatives exhibit fatigue-resistant properties and can undergo over 10^4 coloration/decoloration cycles . The diuretic and hypotensive activities of the synthesized 1,1-dioxides suggest that these compounds have significant biological activity, which is a physical property of interest in drug design .

Applications De Recherche Scientifique

Irreversible Inhibition of Cysteine Proteases

1,1-Dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl (Bsmoc) derivatives, closely related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, are used as irreversible inhibitors of cysteine proteases like papain and human liver cathepsin B. These inhibitors react with thiols via Michael addition and show first-order kinetics with respect to inhibitor concentration, without affecting serine proteases like porcine pancreatic elastase (Iley et al., 2006).

Potential Antifungal Agents

5-Arylamino-4,7-dioxobenzo[b]thiophenes, which are structurally similar to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, have shown potent antifungal activity against Candida and Aspergillus species. In particular, 5-Arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes demonstrate significant antifungal effects (Ryu et al., 2005).

Synthesis of Polyeugenoxy Acetyl Thiophene Methanolate

Research on the synthesis of Polyeugenoxy Acetyl Thiophene Methanolate (PEATM) involves compounds related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate. PEATM, a new selective carrier in the Bulk Liquid Membrane (BLM) method, was synthesized for separation of heavy metals like Cd2+, Cr3+, and Cu2+ (Djunaidi et al., 2019).

Synthesis of Novel Photovoltaic Materials

Compounds structurally related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate have been used in the synthesis of novel photovoltaic materials. For instance, alkylselenophene-substituted benzodithiophene small molecules demonstrated efficient performance in solar cells, underscoring the potential of similar compounds in renewable energy applications (Kim et al., 2014).

Electropolymerized Films for Electrochromic Applications

Related thiophene−phenylene-based molecules have been synthesized and electropolymerized to form electroactive films. These films exhibit redox switching at low potentials, suggesting applications in electrochromic devices (Galand et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXGPSYADVTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404321 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

CAS RN |

135204-19-2 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

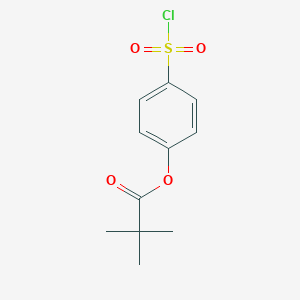

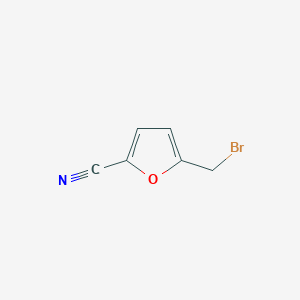

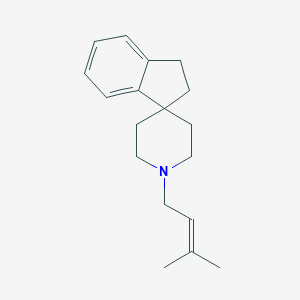

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)